molecular formula C21H22ClN3O3 B4148791 [3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4148791
M. Wt: 399.9 g/mol
InChI Key: GRVLOKKASOLABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-(2-methoxyphenyl) group and a 3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring. This can be achieved by reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorophenyl isoxazole.

    Formation of the Piperazine Ring: The next step involves the formation of the piperazine ring. This can be done by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst such as sulfuric acid to form 4-(2-methoxyphenyl)piperazine.

    Coupling Reaction: The final step involves coupling the two intermediates. This can be achieved by reacting 4-chlorophenyl isoxazole with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and the development of new drugs

    Medicine: The compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or

Properties

IUPAC Name

[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)20-14-17(23-28-20)15-6-8-16(22)9-7-15/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVLOKKASOLABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.